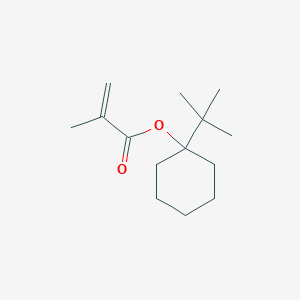![molecular formula C15H20N4O6 B14411909 N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine CAS No. 80909-82-6](/img/structure/B14411909.png)
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine is a chemical compound that belongs to the class of dipeptides It is composed of glycine and L-leucine joined by a peptide linkage, with an additional nitrophenyl carbamoyl group attached to the glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine typically involves the following steps:
Formation of the Carbamoyl Chloride: The starting material, 2-nitroaniline, is reacted with phosgene to form 2-nitrophenyl carbamoyl chloride.
Coupling with Glycine: The carbamoyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N-[(2-nitrophenyl)carbamoyl]glycine.
Peptide Bond Formation: Finally, N-[(2-nitrophenyl)carbamoyl]glycine is coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted carbamoyl derivatives.
科学的研究の応用
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
作用機序
The mechanism of action of N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The peptide linkage allows for interactions with proteins and other biomolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide without the nitrophenyl carbamoyl group.
N-[(2-Nitrophenyl)carbamoyl]glycine: Lacks the L-leucine residue.
N-[(2-Nitrophenyl)carbamoyl]leucine: Lacks the glycine residue.
Uniqueness
N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine is unique due to the presence of both the nitrophenyl carbamoyl group and the dipeptide structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
80909-82-6 |
|---|---|
分子式 |
C15H20N4O6 |
分子量 |
352.34 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[2-[(2-nitrophenyl)carbamoylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N4O6/c1-9(2)7-11(14(21)22)17-13(20)8-16-15(23)18-10-5-3-4-6-12(10)19(24)25/h3-6,9,11H,7-8H2,1-2H3,(H,17,20)(H,21,22)(H2,16,18,23)/t11-/m0/s1 |
InChIキー |
ZMMNXSVVFQCLGW-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
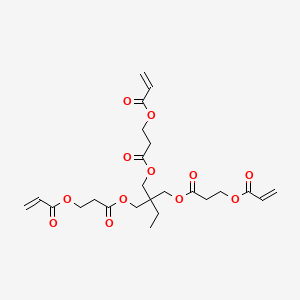
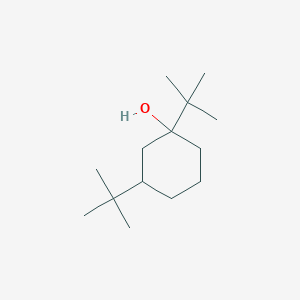
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
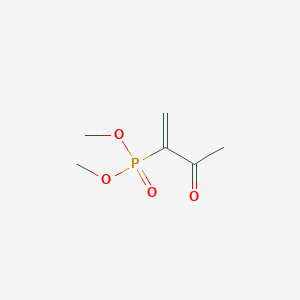


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
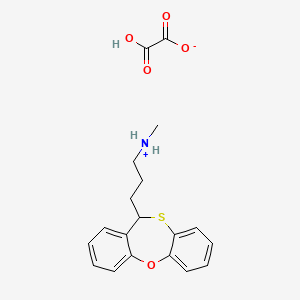
![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
